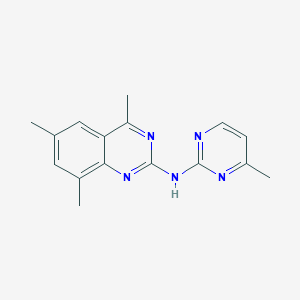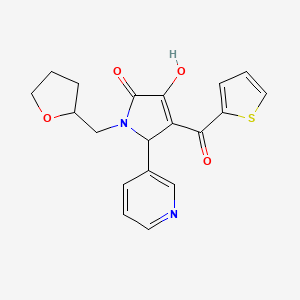![molecular formula C17H21ClN4O4 B14940573 N-(5-chloro-2-methoxyphenyl)-2-[2-(morpholin-4-yl)-4-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetamide](/img/structure/B14940573.png)
N-(5-chloro-2-methoxyphenyl)-2-[2-(morpholin-4-yl)-4-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-methoxyphenyl)-2-[2-(morpholin-4-yl)-4-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-[2-(morpholin-4-yl)-4-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Tetrahydropyrimidinone Core: This can be achieved through a Biginelli reaction, where an aldehyde, a β-keto ester, and urea are reacted under acidic conditions.
Introduction of the Morpholine Ring: The tetrahydropyrimidinone intermediate can be further reacted with morpholine under nucleophilic substitution conditions.
Attachment of the Chlorinated Methoxyphenyl Group: The final step involves the coupling of the chlorinated methoxyphenyl group to the tetrahydropyrimidinone-morpholine intermediate using appropriate coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-2-[2-(morpholin-4-yl)-4-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorinated methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Medicine: Potential use in drug development for treating various diseases.
Industry: Applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-[2-(morpholin-4-yl)-4-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2-methoxyphenyl)-2-[2-(piperidin-4-yl)-4-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetamide: Similar structure but with a piperidine ring instead of a morpholine ring.
N-(5-chloro-2-methoxyphenyl)-2-[2-(pyrrolidin-4-yl)-4-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetamide: Similar structure but with a pyrrolidine ring.
Uniqueness
The presence of the morpholine ring in N-(5-chloro-2-methoxyphenyl)-2-[2-(morpholin-4-yl)-4-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetamide may confer unique properties, such as increased solubility or specific interactions with biological targets, distinguishing it from similar compounds.
Properties
Molecular Formula |
C17H21ClN4O4 |
|---|---|
Molecular Weight |
380.8 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(2-morpholin-4-yl-6-oxo-4,5-dihydro-1H-pyrimidin-5-yl)acetamide |
InChI |
InChI=1S/C17H21ClN4O4/c1-25-14-3-2-12(18)9-13(14)20-15(23)8-11-10-19-17(21-16(11)24)22-4-6-26-7-5-22/h2-3,9,11H,4-8,10H2,1H3,(H,20,23)(H,19,21,24) |
InChI Key |
UUPWKPSIKMIEPS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CC2CN=C(NC2=O)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(6,8-dimethyl-2-oxo-1,2-dihydroquinolin-4-yl)methyl]-2-(3-methylpiperidin-1-yl)pyrimidine-4,6(1H,5H)-dione](/img/structure/B14940491.png)

![N-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-methoxyphenyl)amino]methylidene}-4-nitrobenzamide](/img/structure/B14940503.png)
![4,12-dimethyl-3,7,8,12-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4-trien-6-one](/img/structure/B14940517.png)
![7-Amino-2-(4-chlorophenyl)-5-phenylimidazo[1,5-B]pyridazin-3-YL cyanide](/img/structure/B14940530.png)

![9'-fluoro-7'-methyl-6',7'-dihydro-1'H-spiro[cyclopentane-1,5'-[1,3]oxazino[5,4,3-ij]quinoline]-1',3'-dione](/img/structure/B14940541.png)
![4-(4-methoxyphenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B14940543.png)
![N-[1-(1,3,5-Trimethyl-1H-pyrazol-4-YL)ethyl]-2-propynamide](/img/structure/B14940553.png)

![1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]ethanone](/img/structure/B14940569.png)
![1-(1-Phenyl-3,4-dihydro-1H-pyrido[3,4-b]indol-2(9H)-yl)ethanone](/img/structure/B14940584.png)
![4,7-bis(4-methoxyphenyl)-1-methyl-7,7a-dihydro-1H-imidazo[4,5-b]pyridine-2,5(4H,6H)-dione](/img/structure/B14940592.png)
![N-(4-fluorophenyl)-4-(2-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B14940595.png)
